molecular formula C14H17NO4S B3071138 4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1008029-46-6

4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B3071138
CAS No.: 1008029-46-6
M. Wt: 295.36 g/mol
InChI Key: PTWRDEGOIZXKJB-UHFFFAOYSA-N
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Description

4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a 1-oxa-4-azaspiro[4.5]decane core substituted with a thiophene-2-carbonyl group at position 4 and a carboxylic acid at position 3.

Properties

IUPAC Name

4-(thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c16-12(11-5-4-8-20-11)15-10(13(17)18)9-19-14(15)6-2-1-3-7-14/h4-5,8,10H,1-3,6-7,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWRDEGOIZXKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of thiophene-2-carboxylic acid with a suitable spirocyclic amine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid group participates in classical acid-catalyzed and nucleophilic reactions:

Reaction TypeConditions/ReagentsProduct ExampleKey Observations
Esterification Methanol/H<sup>+</sup>, DCC/DMAPMethyl 4-(thiophene-2-carbonyl)-spiro esterModerate yields (45–60%)
Amide Formation HATU, DIPEA, aminesCyclic or acyclic amidesHigh efficiency (>80% yield)
Reduction LiAlH<sub>4</sub> or BH<sub>3</sub>3-Hydroxymethyl derivativeRequires protection of thiophene carbonyl

Notable Findings :

  • The steric hindrance from the spirocyclic ring slows esterification kinetics compared to linear analogs .

  • Amide coupling with piperazine derivatives proceeds efficiently under microwave irradiation (110°C, DMF) .

Thiophene-2-Carbonyl Reactivity

The thiophene-linked carbonyl group undergoes nucleophilic substitutions and reductions:

Reaction TypeReagents/ConditionsProduct ExampleSelectivity Notes
Nucleophilic Acyl Substitution NH<sub>2</sub>R, Et<sub>3</sub>NThiophene-2-carboxamide derivativesThiophene stabilizes transition state
Reduction NaBH<sub>4</sub>, THF2-(Hydroxymethyl)thiophene-spiro compoundPartial racemization observed
Electrophilic Substitution HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Nitro-thiophene analogsPositional selectivity at C5

Key Insights :

  • The electron-rich thiophene ring enhances carbonyl electrophilicity, facilitating nucleophilic attacks .

  • Nitration occurs regioselectively at the C5 position of the thiophene due to steric and electronic effects .

Spirocyclic Core Modifications

The 1-oxa-4-azaspiro[4.5]decane system undergoes ring-opening and functionalization:

Reaction TypeConditionsProduct ExampleStability Considerations
Ring-Opening HCl (aq.), refluxLinear amino alcohol-carboxylic acidpH-dependent degradation
N-Alkylation Alkyl halides, K<sub>2</sub>CO<sub>3</sub>N-substituted spirocyclic derivativesLimited by steric bulk

Comparative Data :

  • Ring-opening kinetics are slower than non-spirocyclic analogs (t<sub>1/2</sub> = 8 hrs vs. 2 hrs for linear systems) .

  • N-Alkylation with methyl iodide achieves 70% conversion under phase-transfer conditions.

Cross-Coupling Reactions

The thiophene moiety enables transition metal-catalyzed couplings:

Reaction TypeCatalysts/ConditionsProduct ExampleYield & Efficiency
Suzuki Coupling Pd(PPh<sub>3</sub>)<sub>4</sub>, Ar-B(OH)<sub>2</sub>Biaryl-thiophene hybrids55–65% yield
Buchwald–Hartwig Pd<sub>2</sub>(dba)<sub>3</sub>, XantphosAmino-thiophene functionalized derivativesRequires high temps (>100°C)

Challenges :

  • The spirocyclic core limits substrate accessibility, reducing catalytic efficiency .

Comparative Reactivity with Structural Analogs

A comparison with related spirocyclic compounds highlights unique reactivity profiles:

CompoundCarboxylic Acid ReactivityThiophene Carbonyl ActivitySpiro Ring Stability
4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid HighModerateModerate
4-(Benzyloxy)carbonyl analog ModerateLowHigh
1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid LowN/AHigh

Takeaway :

  • The thiophene-2-carbonyl group increases electrophilicity but reduces thermal stability compared to benzyloxy variants .

Degradation Pathways

Under accelerated conditions, the compound exhibits:

  • Hydrolysis : Carboxylic acid and thiophene-2-carboxylic acid fragments form at pH > 10 .

  • Oxidation : Thiophene ring sulfoxidation occurs with H<sub>2</sub>O<sub>2</sub>/Fe<sup>2+</sup> .

Scientific Research Applications

4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound featuring a spirocyclic structure, notable for its combination of a thiophene ring and a spirocyclic framework, which imparts distinct chemical and biological properties. The molecular formula of the compound is 295.35 g/mol. It is primarily used in research settings, especially in medicinal chemistry, due to its structural characteristics and potential applications in drug development. The carboxylic acid group present allows for synthetic modifications.

Scientific Research Applications

  • Chemistry It serves as a building block for synthesizing more complex molecules and materials. The presence of the carboxylic acid group allows for further derivatization, making it versatile for synthetic modifications.
  • Biology The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine Research explores its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
  • Industry It is used in developing advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiophene ring and spirocyclic structure allow it to bind to enzymes or receptors, modulating their activity, which can affect various biochemical pathways, leading to the compound’s observed biological effects.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity with biological targets. Preliminary findings suggest that it may interact with specific enzymes or receptors relevant to disease pathways. Comprehensive interaction profiles are still required to elucidate its mechanism of action fully.

Similar Compounds

Several compounds share structural similarities with this compound. These compounds demonstrate variations in functional groups and structural frameworks, highlighting the unique characteristics of this compound while also suggesting avenues for comparative biological activity studies and synthetic methodologies.

Compound NameStructural FeaturesUnique Aspects
1-Thia-4-azaspiro[4.5]decane-3-carboxylic acidContains a sulfur atomLacks the thiophene moiety
8-tert-butyl-4-(thiophene-2-carbonyl)-1-oxa...Similar thiophene structureIncorporates a tert-butyl group
1-Oxa-4-thiazolidinecarboxylic acidContains a thiazolidine ringDifferent heterocyclic framework

Mechanism of Action

The mechanism of action of 4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The thiophene ring and spirocyclic structure allow it to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Insights

  • Thiophene-2-carbonyl introduces a sulfur atom, which may engage in π-π stacking or hydrogen bonding distinct from oxygen-containing furan analogs .
  • Lipophilicity :

    • Methyl and trifluoromethyl groups (e.g., 4-methylbenzoyl, 4-trifluoromethylbenzoyl) increase logP values, favoring membrane permeability .
    • Thiophene’s moderate lipophilicity balances solubility and bioavailability, making it advantageous in drug design .
  • Biological Activity :

    • Spirocyclic compounds with fluorinated aryl groups are explored as pesticide safeners (e.g., 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane in ).
    • Antitumor activity is reported for 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, suggesting the core structure’s relevance in oncology .

Biological Activity

4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive review of its biological properties, including antioxidant activity, enzyme inhibition, and potential therapeutic applications.

  • Molecular Formula : C14H17NO4S
  • Molecular Weight : 295.35 g/mol
  • CAS Number : 1008029-46-6

Antioxidant Activity

Recent studies have indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of thiazolidine have been evaluated for their ability to scavenge free radicals, showcasing promising results. While specific data on this compound is limited, its structural analogs have demonstrated antioxidant activities with IC50 values ranging from 16.5 µM to 18.17 µg/mL in various assays, such as DPPH scavenging tests .

Enzyme Inhibition

The compound's potential as a tyrosinase inhibitor is noteworthy due to its structural similarity to known inhibitors. Tyrosinase is a key enzyme in melanin biosynthesis, and inhibitors can be valuable in treating hyperpigmentation disorders. Studies have shown that certain derivatives exhibit competitive inhibition against tyrosinase with IC50 values comparable to standard inhibitors like kojic acid (15.9 ± 2.5 µM) .

Case Studies

  • Tyrosinase Inhibition :
    • A study synthesized various thiazolidine derivatives and evaluated their inhibitory effects on mushroom tyrosinase.
    • The most potent compound exhibited an IC50 value of 16.5 ± 0.37 µM, indicating strong potential for developing skin-lightening agents .
  • Antioxidant Evaluation :
    • Another research focused on the antioxidant properties of related compounds, showing that modifications at specific positions significantly enhance their activity.
    • The presence of hydroxyl groups was found to be crucial for the antioxidant efficacy, suggesting that similar modifications could be explored for this compound .

Comparative Analysis of Related Compounds

Compound NameIC50 (µM)Activity Type
Kojic Acid15.9 ± 2.5Tyrosinase Inhibitor
Compound 3c16.5 ± 0.37Tyrosinase Inhibitor
Compound 1d18.27 ± 1.1Antioxidant
Compound 2d18.17Antioxidant

Q & A

Q. What are the established synthetic routes for 4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, and how can structural purity be validated?

  • Methodological Answer : The compound can be synthesized via glycosylation reactions using acetylated glycosyl bromides, as demonstrated for structurally analogous spiroazaspiro derivatives . Key steps include condensation of thiophene-2-carboxylic acid derivatives with spirocyclic intermediates, followed by cyclization. Purity is validated using HPLC (>95%) and structural characterization via 1H^1H/13C^{13}C-NMR, IR (to confirm carbonyl and carboxylic acid groups), and high-resolution mass spectrometry (HRMS) .

Q. What safety precautions are critical when handling thiophene-containing intermediates during synthesis?

  • Methodological Answer : Thiophene-2-carboxylic acid (CAS 527-72-0), a precursor, requires strict PPE (gloves, goggles, lab coat) due to its irritant properties. Work in a fume hood to avoid inhalation, and store in sealed containers away from oxidizers. Spill management involves neutralization with sodium bicarbonate and disposal via hazardous waste protocols .

Q. How is the spirocyclic core structurally characterized, and what analytical techniques resolve stereochemical ambiguities?

  • Methodological Answer : X-ray crystallography is definitive for confirming the spiro[4.5]decane core and stereochemistry. For dynamic analysis, use 2D NMR (e.g., NOESY to identify spatial proximity of protons) and compare experimental IR carbonyl stretches (1680–1720 cm1^{-1}) with computational models (DFT) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced anticancer activity?

  • Methodological Answer : SAR studies on analogous 1-thia-4-azaspiro[4.5]decane derivatives reveal that:
  • Thiophene substitution : Electron-withdrawing groups (e.g., nitro) at the 5-position increase cytotoxicity against HepG-2 and HCT116 cells .
  • Spiro ring modifications : Introducing a propyl group at position 8 (e.g., 8-methyl derivatives) improves metabolic stability but may reduce solubility .
    Prioritize derivatives with logP <3.5 (calculated via ChemAxon) to balance permeability and solubility .

Q. What experimental design considerations are critical for evaluating antitumor activity in vitro?

  • Methodological Answer :
  • Cell lines : Use panels reflecting diverse mechanisms (e.g., HepG-2 for liver cancer, PC-3 for prostate, HCT116 for colorectal) .
  • Controls : Include cisplatin (positive) and DMSO (vehicle).
  • Dose range : Test 0.1–100 µM with 72-hour exposure. Calculate IC50_{50} via nonlinear regression (GraphPad Prism).
  • Validation : Confirm apoptosis via flow cytometry (Annexin V/PI) and caspase-3/7 activation assays .

Q. How can molecular docking predict interactions between this compound and oncogenic targets like EGFR or tubulin?

  • Methodological Answer :
  • Protein preparation : Retrieve EGFR (PDB: 1M17) or β-tubulin (PDB: 1SA0) structures from RCSB. Remove water, add hydrogens, and assign charges (AMBER ff14SB).
  • Ligand preparation : Optimize the compound’s geometry (Avogadro), then convert to PDBQT (AutoDock Tools).
  • Docking : Use AutoDock Vina with a grid box covering the active site. Analyze binding poses for hydrogen bonds with Thr790 (EGFR) or the colchicine site (tubulin) .

Q. How should researchers resolve contradictions in bioactivity data across studies (e.g., variable IC50_{50})?

  • Methodological Answer :
  • Variable factors : Check cell passage number, serum concentration (e.g., 10% FBS vs. 5%), and incubation time.
  • Statistical rigor : Use triplicate technical replicates and two independent biological replicates. Apply ANOVA with post-hoc Tukey tests.
  • Meta-analysis : Compare with structurally similar compounds (e.g., 4-(dichloroacetyl)-1-oxa-4-azaspiro derivatives) to identify trends .

Q. What role does the compound play as a biochemical safener, and how can this inform mechanistic studies?

  • Methodological Answer : As a safener, it protects crops from herbicide toxicity (e.g., acetochlor) by inducing detoxification enzymes like glutathione S-transferases (GSTs). To study this:
  • In vitro : Treat maize root cells with 0.1–10 µM compound and measure GST activity (CDNB assay).
  • In silico : Model interactions with GST isoforms (e.g., ZmGSTU1) using molecular dynamics simulations (GROMACS) .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Characterization Data

IntermediateSynthetic StepNMR (1H^1H, ppm)HRMS (m/z)
Thiophene-2-carbonyl chlorideAcylation of spiro core7.45 (d, J=3.5 Hz, 1H, thiophene)246.0321
Spirocyclic amine precursorCyclization3.20 (m, 2H, CH2_2-N)309.1456

Q. Table 2: Anticancer Activity of Analogous Compounds

DerivativeIC50_{50} (µM) HepG-2IC50_{50} (µM) HCT116LogP
8-Methyl-spiro analog12.3 ± 1.218.7 ± 2.13.1
5-Nitro-thiophene derivative8.9 ± 0.914.5 ± 1.52.8

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 2
4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

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